molecular formula C11H11Cl2NO2 B8668679 2-(3,4-Dichlorophenoxy)-3-(dimethylamino)prop-2-enal CAS No. 102645-54-5

2-(3,4-Dichlorophenoxy)-3-(dimethylamino)prop-2-enal

Cat. No.: B8668679
CAS No.: 102645-54-5
M. Wt: 260.11 g/mol
InChI Key: ZNCDORGWHRORNA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-3-(dimethylamino)prop-2-enal is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

102645-54-5

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H11Cl2NO2/c1-14(2)6-9(7-15)16-8-3-4-10(12)11(13)5-8/h3-7H,1-2H3

InChI Key

ZNCDORGWHRORNA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dimethylformamide (29.2 g) was slowly added to 122.7 g of POCl3 in a reaction flask. After the addition was complete, the mixture was heated to 80° C. while 3,4-dichlorophenoxyacetaldehyde diethyl acetal (55.8 g) was added, and the resulting mixture was then heated for an additional two hours at about 80°-85° C. The reaction mixture was cooled to room temperature and poured into about 400 g of potassium carbonate in an ice-water mixture and then extracted with methylene chloride. The methylene chloride extract was then dried and concentrated to a dark oil which solidified upon dilution with ethyl acetate. 22.1 g of the desired, 2-(3,4-dichlorophenoxy)-3-dimethylamino-propenal was obtained and subsequently identified by NMR spectroscopy.
Quantity
55.8 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
122.7 g
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (18.4 g, 120 mmol) was added to dimethylformamide (8.8 g, 120 mmol), maintaining the temperature below 25° C. by an external ice-bath. Upon completion of the addition the reaction mixture was heated to 50° C. for 45 minutes and then cooled to room temperature. Chloroform (35 ml) was added and the resulting solution was brought to reflux. 3,4-Dichlorophenoxyacetaldehyde diethylacetal (9.61 g, 40.0 mmol) was added in portions. After heating for 3 hours at reflux the solution was cooled to room temperature and poured carefully onto a solution of potassium carbonate (115 g) in water (100 ml). The mixture was cooled in an ice-bath to around room temperature and extracted twice with dichloromethane. The combined organic layers were dried over sodium sulphate, filtered and evaporated in vacuo yielding a brown oil, which was purified by flash column chromatography (SiO2, ethyl acetate) yielding the title compound (5.38 g, 52% yield) as a brown solid.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
52%

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